4-(4-Bromophenyl)-2-hydroxythiazole
CAS No.: 3884-34-2
Cat. No.: VC2004838
Molecular Formula: C9H6BrNOS
Molecular Weight: 256.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3884-34-2 |
|---|---|
| Molecular Formula | C9H6BrNOS |
| Molecular Weight | 256.12 g/mol |
| IUPAC Name | 4-(4-bromophenyl)-3H-1,3-thiazol-2-one |
| Standard InChI | InChI=1S/C9H6BrNOS/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) |
| Standard InChI Key | DEOWCFMGCQNWDK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CSC(=O)N2)Br |
| Canonical SMILES | C1=CC(=CC=C1C2=CSC(=O)N2)Br |
Introduction
4-(4-Bromophenyl)-2-hydroxythiazole is a versatile organic compound with the molecular formula C9H6BrNOS. It is characterized by its unique chemical structure, which includes a thiazole ring attached to a bromophenyl group and a hydroxyl group. This compound has garnered significant attention in various fields due to its potential applications in pharmaceutical development, agricultural chemistry, material science, biochemical research, and analytical chemistry.
Pharmaceutical Development
4-(4-Bromophenyl)-2-hydroxythiazole is explored for its potential as an antimicrobial agent. It is valuable in the development of new antibiotics to combat resistant bacterial strains, which is a significant challenge in modern medicine .
Agricultural Chemistry
The compound is used in formulating pesticides and herbicides. It provides effective solutions for crop protection while minimizing environmental impact, making it a promising candidate for sustainable agricultural practices .
Material Science
It serves as a building block in synthesizing advanced materials, including polymers and coatings that exhibit enhanced durability and chemical resistance. This property is crucial for developing materials used in harsh environments .
Biochemical Research
Researchers utilize it to study enzyme inhibition mechanisms, offering insights into metabolic pathways and potential therapeutic targets. Understanding these mechanisms can lead to the development of targeted therapies .
Analytical Chemistry
4-(4-Bromophenyl)-2-hydroxythiazole is employed as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances in complex mixtures. Its ability to interact with specific molecules makes it useful for identifying and measuring compounds in biological samples .
Research Findings
Recent studies have focused on the synthesis and biological activity of thiazole derivatives, including those similar to 4-(4-Bromophenyl)-2-hydroxythiazole. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising antimicrobial and anticancer activities. These compounds are evaluated for their effectiveness against bacterial strains and cancer cell lines, highlighting the potential of thiazole-based compounds in addressing microbial resistance and cancer treatment .
Safety and Handling
4-(4-Bromophenyl)-2-hydroxythiazole is classified as a hazardous substance due to its potential toxicity. It is labeled with hazard symbols GHS05 and GHS06, indicating it is harmful if swallowed and causes skin and eye irritation. Proper handling requires personal protective equipment, including gloves, eyeshields, and a dust mask. Precautions should be taken to avoid exposure, and it should be disposed of according to local regulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume